2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol
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Overview
Description
2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9F2NO2 It is characterized by the presence of an amino group, two fluorine atoms, and a phenoxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol typically involves the reaction of 2,3,5-trifluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2,3,5-trifluorophenoxy)ethanol. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Amino-3,5-difluorophenoxy)acetaldehyde or 2-(2-Amino-3,5-difluorophenoxy)acetic acid.
Reduction: Formation of 2-(2-Amino-3,5-difluorophenoxy)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(3,5-Difluorophenoxy)ethan-1-amine: Lacks the hydroxyl group present in 2-(2-Amino-3,5-difluorophenoxy)ethan-1-ol.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The presence of fluorine atoms further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2NO2 |
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Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(2-amino-3,5-difluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9F2NO2/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4,12H,1-2,11H2 |
InChI Key |
ZDWABOJCXAANFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCCO)N)F)F |
Origin of Product |
United States |
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